Lipophilicity & Polar Surface Area vs Propyl Homolog
The target compound (CAS 915702-85-1) possesses a calculated LogP of 3.02 and a topological polar surface area (tPSA) of 47.86 Ų . Its closest commercially available homolog, 2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide (CAS 915702-87-3), has a higher XlogP of 2.5 to 3.41 and a lower tPSA of 44.4 Ų, driven by the additional methylene in the propyl linker . A higher tPSA and marginally lower LogP may enhance aqueous solubility and reduce non-specific protein binding, potentially improving in vitro assay performance and reducing false-positive rates in screening campaigns.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | CAS 915702-87-3 (propyl homolog): XlogP = 2.5 to 3.41 |
| Quantified Difference | ΔLogP ≈ -0.39 (target lower than propyl analog upper estimate) |
| Conditions | Calculated values from chemical database entries (ChemSrc, Chem960) |
Why This Matters
Lower lipophilicity within an optimal range may reduce phospholipidosis risk and improve aqueous solubility, directly impacting assay reproducibility and lead-likeness for early-stage drug discovery.
